molecular formula C11H10BrNO2 B1373490 5-(2-Bromoacetyl)-1-methylindolin-2-one CAS No. 1094318-21-4

5-(2-Bromoacetyl)-1-methylindolin-2-one

Cat. No.: B1373490
CAS No.: 1094318-21-4
M. Wt: 268.11 g/mol
InChI Key: AFJRFOAVZNECKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoacetyl)-1-methylindolin-2-one is a synthetic organic compound belonging to the indolinone family. This compound is characterized by the presence of a bromoacetyl group attached to the indolinone core. Indolinones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoacetyl)-1-methylindolin-2-one typically involves the bromination of a precursor indolinone compound. One common method is the bromination of 1-methylindolin-2-one using bromoacetyl bromide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the brominating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-1-methylindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.

    Reduction Reactions: The carbonyl group in the indolinone core can be reduced to form alcohol derivatives.

    Oxidation Reactions: The indolinone core can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Formation of N-substituted indolinone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

    Oxidation Reactions: Formation of quinone derivatives.

Scientific Research Applications

5-(2-Bromoacetyl)-1-methylindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetylbenzofuran: Another compound with a bromoacetyl group attached to a heterocyclic core.

    3-(Bromoacetyl)coumarin: A coumarin derivative with a bromoacetyl group.

    Bromoacetyl bromide: A simple bromoacetyl compound used as a reagent in organic synthesis.

Uniqueness

5-(2-Bromoacetyl)-1-methylindolin-2-one is unique due to its indolinone core, which imparts specific biological activities and chemical reactivity. The presence of the bromoacetyl group enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

5-(2-bromoacetyl)-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRFOAVZNECKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094318-21-4
Record name 5-(2-bromoacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 3
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 4
Reactant of Route 4
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 5
5-(2-Bromoacetyl)-1-methylindolin-2-one
Reactant of Route 6
5-(2-Bromoacetyl)-1-methylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.